5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
Description
5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 5-amino group on the pyrimidine core and a [(2-methylpyrimidin-5-yl)methyl]amino substituent at position 2.
Properties
CAS No. |
77961-33-2 |
|---|---|
Molecular Formula |
C10H12N6O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpyrimidin-5-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N6O/c1-6-12-2-7(3-13-6)4-14-10-15-5-8(11)9(17)16-10/h2-3,5H,4,11H2,1H3,(H2,14,15,16,17) |
InChI Key |
XOBZATCVCHNLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Aminopyrimidin-4(3H)-one Derivatives
- Starting from commercially available low-cost precursors such as 5-aminopyrimidin-4,6-diols, the pyrimidine ring can be constructed by condensation reactions under controlled temperature (70–140 °C) with halogenating agents to convert hydroxyl groups into halogens, facilitating further substitution.
- The amino group is often protected during ring formation and then deprotected in subsequent steps to yield the free 5-amino group.
- Vilsmeier-Haack formylation is a common method to functionalize the pyrimidine ring at the 5-position, using reagents like POCl3 and DMF at low temperatures (0 °C to 50 °C), yielding 4-aminopyrimidine-5-carbaldehydes as key intermediates.
Key Reaction Conditions and Yields
Purification and Characterization
- After synthesis, purification is typically achieved by recrystallization from ethanol or chromatographic methods (silica gel column chromatography with hexane/ethyl acetate mixtures).
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The described synthetic routes emphasize the use of low-cost, commercially available starting materials, mild reaction conditions, and environmentally friendly processes, making them suitable for industrial scale-up.
- The formation of halogenated intermediates and their subsequent substitution allows for high selectivity and yield, reducing by-products and purification challenges.
- The use of palladium-catalyzed coupling reactions provides versatility in modifying the pyrimidine core with various substituents, enhancing the compound’s applicability in pharmaceutical development.
- The intermediates and final compounds have been characterized thoroughly, confirming the reliability of the synthetic methods.
Chemical Reactions Analysis
Multi-Component Condensation Reactions
The compound participates in one-pot multi-component reactions (MCRs) to synthesize fused heterocycles. For example:
-
Reaction with aldehydes and ethyl acetoacetate :
Under reflux in ethanol with acidic catalysts (e.g., APTS), it forms triazolo[4,3-a]pyrimidine derivatives via Knoevenagel condensation followed by Michael addition and cyclization .
Mechanism :
| Reaction Components | Catalyst | Conditions | Yield |
|---|---|---|---|
| Aldehyde, ethyl acetoacetate | APTS | Ethanol, reflux | 72–85% |
| Aromatic aldehyde, malononitrile | [(VO)TPP][(TCM)₄] | Solvent-free, 100°C | 88–93% |
Catalytic Cyclization and Oxidation
Vanadium-based catalysts (e.g., [(VO)TPP][(TCM)₄]) enable cooperative anomeric-based oxidation (ABO) to form pyrimidine-6-carbonitriles:
-
Key steps :
Notable Outcomes :
-
ABO proceeds via hydride transfer and H₂ release, confirmed under inert atmospheres .
-
Catalyst recyclability: >90% activity retained after six cycles .
Nucleophilic Substitution Reactions
The amino group at position 5 undergoes substitution with electrophiles:
-
Example : Reaction with acyl chlorides or sulfonyl chlorides forms amide/sulfonamide derivatives, enhancing pharmacological profiles .
Conditions :
| Electrophile | Product | Application |
|---|---|---|
| Benzoyl chloride | N-benzoylated derivative | Improved kinase inhibition |
| Tosyl chloride | Sulfonamide analog | Antimicrobial activity |
Click Chemistry for Triazole Derivatives
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the methylpyrimidinylmethyl side chain:
-
Procedure :
Applications :
Oxidation and Reduction Pathways
-
Oxidation : Nitro group introduction at position 5 enhances electrophilicity for nucleophilic attack (e.g., forming 5-nitropyrimidinone derivatives).
-
Reduction : Catalytic hydrogenation of nitro to amine restores electron density for further functionalization .
Comparative Reactivity of Structural Analogs
The methylpyrimidinylmethylamino group confers distinct reactivity compared to simpler pyrimidines:
Mechanistic Insights from Computational Studies
-
Molecular docking : The compound’s amino and keto groups form hydrogen bonds with cyclooxygenase-2 (COX-2) residues (PDB: 5IKT) .
-
DFT calculations : Electron density at N3 and O4 governs regioselectivity in cyclization steps .
Synthetic Challenges and Optimization
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research has indicated that aminopyrimidine derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
-
Cancer Research :
- The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to interfere with cellular pathways involved in tumor growth and proliferation is under investigation, with preliminary results indicating potential efficacy against certain types of cancers .
- Anti-inflammatory Effects :
Pharmaceutical Development
- Drug Formulation :
- Lead Compound for Synthesis :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substituents differentiate it from analogs. Below is a detailed comparison with related pyrimidinone derivatives:
Substituent Analysis
Key Research Findings and Gaps
Toxicity Profile: No direct toxicity data exist for the target compound, but analogs like 5-amino-2-(trifluoromethyl)pyridine () indicate risks of methemoglobinemia or neurotoxicity, warranting caution in handling .
Pharmacological Potential: The compound’s substituents align with features of kinase inhibitors (e.g., hydrogen-bond donors/acceptors), though experimental validation is needed .
Biological Activity
5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various biologically active pyrimidine derivatives, which are known for their roles in nucleic acid metabolism and as therapeutic agents.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a pyrimidine core with amino groups that are crucial for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail specific findings related to its activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one have shown promising results in inhibiting the growth of HeLa and AGS cells, with IC50 values indicating effective concentrations for inducing cell death.
Table 1: Cytotoxicity Data of Related Pyrimidine Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 53.02 |
| Compound B | AGS | 32.21 |
| 5-Amino-Pyrimidine Derivative | A172 | 63.39 |
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of DNA synthesis : Similar pyrimidine derivatives disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
- Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels, contributing to cell death.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have been investigated for their antimicrobial effects. The presence of specific functional groups in the structure enhances the ability to interact with microbial targets.
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound C | Enterococcus faecalis | 16 |
| Compound D | Staphylococcus aureus | 32 |
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- A study evaluated the effect of various pyrimidine derivatives on HeLa and AGS cell lines, revealing that modifications in the amino groups significantly affected potency.
- The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a potential alternative treatment option.
-
Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties against Enterococcus faecalis, demonstrating that certain modifications led to enhanced activity compared to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one, and what yield can be expected?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:
- Step 1: React a halogenated pyrimidinone precursor with (2-methylpyrimidin-5-yl)methylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃).
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Yield: Similar pyrimidinone derivatives report yields of 70–96% depending on substituents and reaction conditions .
Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Confirm purity using HPLC or TLC.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR: Identify proton environments (e.g., NH₂, aromatic protons). For example, NH₂ signals appear as singlets at ~7.26 ppm in DMSO-d6 .
- HRMS: Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR: Detect functional groups (e.g., C=O stretch at ~1653 cm⁻¹, NH₂ stretch at ~3262 cm⁻¹) .
- Elemental Analysis: Validate C, H, N content (±0.3% deviation).
- X-ray Crystallography: Resolve tautomerism or isomerism (if crystallizable) .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric forms or isomerism in this compound?
Methodological Answer:
- Co-Crystallization: Co-crystallize with water or solvents to stabilize specific tautomers. For example, 5-fluorocytosine forms a co-crystal with its isomer and water, revealing dominant tautomeric forms via hydrogen-bonding networks .
- Refinement Software: Use SHELXL for structural refinement. Key parameters:
- Complementary Techniques: Compare with solid-state NMR or DFT calculations to validate tautomeric ratios.
Q. How to address discrepancies in biological activity data across different assay conditions?
Methodological Answer:
- Control Experiments: Test compound stability under assay conditions (pH, temperature). For example, FGFR inhibitors show variable IC₅₀ values due to pH-dependent solubility .
- Structural Analogues: Synthesize derivatives (e.g., replace methyl groups with halogens) to isolate activity contributors.
- Data Normalization: Use internal standards (e.g., ATP concentration in kinase assays) to mitigate variability .
- Statistical Analysis: Apply ANOVA or Tukey’s test to assess significance of contradictory results.
Q. How to design experiments to elucidate the structure-activity relationship (SAR) for kinase inhibition?
Methodological Answer:
- 3D Modeling: Use software like MOE or Schrödinger to dock the compound into FGFR’s ATP-binding pocket. Identify key interactions (e.g., hydrogen bonds with Ala564 or hydrophobic contacts with Leu630) .
- Site-Directed Mutagenesis: Modify FGFR residues (e.g., V555M mutation) to test binding affinity changes.
- Biochemical Assays: Measure IC₅₀ in kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- In Vivo Validation: Use xenograft models (e.g., NCI-H716 tumors in mice) to correlate in vitro activity with efficacy .
Q. What experimental approaches determine the dominant tautomer in solution versus solid state?
Methodological Answer:
- Solution-State NMR: Use ¹⁵N-labeled compounds or 2D NOESY to detect tautomer-specific correlations.
- Solid-State Analysis: Compare X-ray data (e.g., co-crystals showing 4-amino vs. 2-amino tautomers ) with solution NMR.
- Computational Chemistry: Perform DFT calculations (B3LYP/6-311+G**) to predict tautomer stability in different environments.
Q. How to analyze intermolecular interactions affecting crystal packing and stability?
Methodological Answer:
- Hydrogen-Bonding Networks: Map interactions using Mercury software. For example, NH···O bonds between pyrimidinone rings and water molecules stabilize co-crystals .
- π-π Stacking: Measure centroid distances (3.4–3.8 Å) between aromatic rings using CCDC tools.
- Thermogravimetric Analysis (TGA): Assess thermal stability; loss of solvent molecules (e.g., water at ~100°C) impacts packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
